molecular formula C24H30N2O2 B11325435 N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11325435
M. Wt: 378.5 g/mol
InChI Key: VSUZLIIUTRACJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzofuran core with a tert-butylphenyl and dimethylaminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylic alcohols or ketones, while substitution can introduce various functional groups at the benzylic position.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H30N2O2/c1-16-19-9-7-8-10-21(19)28-22(16)23(27)25-15-20(26(5)6)17-11-13-18(14-12-17)24(2,3)4/h7-14,20H,15H2,1-6H3,(H,25,27)

InChI Key

VSUZLIIUTRACJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.